1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)-2-propen-1-one, also known as EF-24, is a synthetic curcumin analog with potential anticancer properties. EF-24 has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer, while exhibiting minimal toxicity to normal cells.
Mechanism of Action
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)-2-propen-1-one has been shown to inhibit the NF-κB pathway by targeting the p65 subunit of NF-κB. This inhibition leads to the downregulation of genes involved in inflammation and cancer development, including genes involved in cell proliferation, survival, and angiogenesis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit minimal toxicity to normal cells, while exhibiting potent anticancer properties. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Advantages and Limitations for Lab Experiments
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)-2-propen-1-one has several advantages for lab experiments, including its ease of synthesis and low toxicity to normal cells. However, this compound has limited water solubility, which can make it difficult to work with in certain experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential clinical applications.
Future Directions
There are several future directions for 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)-2-propen-1-one research, including:
1. Further studies on the mechanism of action of this compound, including its effects on other signaling pathways involved in cancer development.
2. In vivo studies to determine the efficacy and safety of this compound in animal models.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its bioavailability and metabolism.
4. Development of this compound analogs with improved water solubility and bioavailability.
5. Clinical trials to determine the efficacy and safety of this compound in cancer patients.
Conclusion:
This compound is a synthetic curcumin analog with potent anticancer properties. This compound has been shown to inhibit the growth of a variety of cancer cell lines, while exhibiting minimal toxicity to normal cells. This compound has also been shown to have anti-inflammatory and antioxidant properties and to inhibit the growth of bacteria. Future research on this compound should focus on further elucidating its mechanism of action, determining its efficacy and safety in animal models and clinical trials, and developing this compound analogs with improved water solubility and bioavailability.
Synthesis Methods
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)-2-propen-1-one can be synthesized through a multi-step reaction starting from commercially available starting materials. The first step involves the synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carboxaldehyde, which is then reacted with 3-fluorobenzaldehyde to form the intermediate 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)prop-2-en-1-one. This intermediate is then converted to this compound through a series of reactions involving boron trifluoride diethyl etherate and sodium methoxide.
Scientific Research Applications
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3-fluorophenyl)-2-propen-1-one has been extensively studied for its potential anticancer properties. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
properties
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c1-2-18-9-12(15)14(17-18)13(19)7-6-10-4-3-5-11(16)8-10/h3-9H,2H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNGLFNELGOHN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.